

## Initial Safety Profile of Edp-305 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Edp-305** is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these chronic liver diseases.[1][2] This technical guide provides a comprehensive summary of the initial safety and efficacy profile of **Edp-305** as determined in various preclinical animal models, based on publicly available data.

## **Core Mechanism of Action: FXR Agonism**

**Edp-305** functions by activating FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[3] FXR activation plays a crucial role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid and lipoprotein metabolism, inflammation, and fibrosis.[1][2] In preclinical studies, **Edp-305** demonstrated a potent ability to modulate these pathways, leading to hepatoprotective effects.[2] It is characterized by its high selectivity for FXR with minimal cross-reactivity with other nuclear receptors like TGR5.[4][5][6]

Below is a simplified representation of the FXR signaling pathway activated by **Edp-305**.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Edp-305** as an FXR agonist.

## Preclinical Safety and Tolerability in Animal Models

Across multiple reported studies in mice and rats, **Edp-305** was generally described as well-tolerated at therapeutic doses.

#### General Observations:

- In a murine model of steatohepatitis (methionine and choline-deficient diet), oral gavage treatment with Edp-305 at doses of 10 mg/kg and 30 mg/kg did not result in apparent adverse effects or weight loss.[4]
- Similarly, in the BALB/c.Mdr2-/- mouse model of biliary fibrosis, Edp-305 was well tolerated at both 10 mg/kg and 30 mg/kg doses, with no reported weight loss or other drug-related toxicity events.[5]



In a rat model of Nonalcoholic Steatohepatitis (NASH) cirrhosis (CDAHFD-fed), Edp-305
was well tolerated, as indicated by no change in body weight compared to the vehicle control
group.[7]

Quantitative Safety Data: Detailed quantitative toxicology data such as LD50 or NOAELs from dedicated toxicology studies are not extensively reported in the reviewed literature. The focus of the available publications is primarily on the efficacy of the compound in disease models.

### **Efficacy in Animal Models of Liver Disease**

**Edp-305** has demonstrated significant efficacy in reducing liver injury, fibrosis, and steatosis in a variety of animal models.

### **Anti-Fibrotic and Hepatoprotective Effects**

Table 1: Summary of Edp-305 Efficacy in Rodent Models of Liver Fibrosis



| Animal Model                                  | Dosing Regimen                                   | Key Efficacy<br>Endpoints                                                                     | Outcome                                                                                                                                  |
|-----------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| BALB/c.Mdr2-/-<br>Mouse (Biliary<br>Fibrosis) | 10 mg/kg/day & 30<br>mg/kg/day for 6 weeks       | Serum Transaminases, Portal Pressure, Collagen Deposition                                     | - Up to 53% reduction in serum transaminases Decreased portal pressure Up to 39% decrease in collagen deposition at the high dose.[4][6] |
| MCD-fed Mouse<br>(Steatohepatitis)            | 10 mg/kg/day & 30<br>mg/kg/day for 4 weeks       | Serum ALT, Collagen<br>Deposition                                                             | - 62% reduction in<br>serum ALT Over 80%<br>reduction in collagen<br>deposition.[4][6]                                                   |
| CDAHFD-fed Rat<br>(NASH Cirrhosis)            | 30 mg/kg/day for 8<br>weeks                      | Serum ALT, Fibrosis<br>(Sirius Red staining,<br>Hydroxyproline<br>levels), Gene<br>Expression | - Decreased serum ALT Reduced fibrosis progression Decreased expression of Col1A1.[7]                                                    |
| BDL Rat (Biliary<br>Fibrosis)                 | 10 mg/kg/day & 30<br>mg/kg/day for 17-18<br>days | Collagen Proportional<br>Area (CPA),<br>Hydroxyproline levels                                 | - Dose-dependent reduction in CPA Significant reduction in hydroxyproline levels at the high dose.[8]                                    |

## **Effects on NASH Phenotype**

Table 2: Summary of Edp-305 Efficacy in Rodent Models of NASH



| Animal Model                                     | Dosing Regimen                                 | Key Efficacy<br>Endpoints                                            | Outcome                                                                                                                     |
|--------------------------------------------------|------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| STAM™ Mouse<br>(Streptozotocin-High<br>Fat Diet) | 3 mg/kg/day & 10<br>mg/kg/day for 4 weeks      | Hepatocyte Ballooning<br>Score, NAFLD Activity<br>Score (NAS)        | - Significantly lower hepatocyte ballooning scores Significant reduction in total NAS. [2][9]                               |
| DIN Mouse (Dietary<br>Induced NASH)              | 10 mg/kg/day & 30<br>mg/kg/day for 10<br>weeks | Hepatocyte<br>Ballooning, NAS,<br>Hepatic Steatosis,<br>Dyslipidemia | - Significantly decreased hepatocyte ballooning and NAS Significantly attenuated hepatic steatosis and dyslipidemia.[2][10] |

# Experimental Protocols General Animal Husbandry

All animal experiments cited were conducted in accordance with institutional guidelines for animal care and use.[2][4] Animals were typically housed with a 12-hour light-dark cycle and had ad libitum access to water and a standard chow diet unless otherwise specified by the disease model protocol.[4]

### **Disease Model Induction and Treatment Workflow**

The following diagram illustrates a typical workflow for the preclinical evaluation of **Edp-305** in a diet-induced animal model of NASH.





Click to download full resolution via product page

Caption: Generalized experimental workflow for **Edp-305** evaluation in NASH models.



### **Specific Methodologies**

- BALB/c.Mdr2-/- Mouse Model: These mice spontaneously develop biliary fibrosis. Treatment with **Edp-305** or vehicle was initiated at 6 weeks of age, a time when advanced liver fibrosis is already established, and continued for 6 weeks.[4][5]
- Methionine and Choline-Deficient (MCD) Diet Model: C57Bl/6 mice were fed an MCD diet to induce steatohepatitis. Four-week oral gavage treatment with Edp-305, obeticholic acid (OCA), or vehicle was started after 4 weeks on the MCD diet, at the stage of incipient perisinusoidal fibrosis.[4][5]
- Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) Rat Model: Male Wistar rats were fed a CDAHFD for 12 weeks to induce NASH cirrhosis. Animals were randomized to receive **Edp-305** (30mg/kg) or vehicle starting at week 5.[7]
- Drug Administration: In the cited studies, Edp-305 was administered via oral gavage. The vehicle was typically 0.5% methylcellulose.[7]

### Conclusion

The initial preclinical data for **Edp-305** in various rodent models of liver disease consistently demonstrate its potent efficacy in reducing liver injury, steatosis, and fibrosis. The compound was reported to be well-tolerated at effective doses in these disease models. These promising preclinical findings supported the clinical evaluation of **Edp-305** for the treatment of fibrotic liver diseases, including NASH and PBC.[4][6] However, it should be noted that a phase II clinical trial in patients with NASH, while meeting its primary endpoint of reducing ALT levels, also showed a dose-dependent increase in pruritus, a known side effect of some FXR agonists.[11] This highlights the importance of careful dose selection and safety monitoring in the clinical development of this class of drugs. The preclinical animal data provided a strong rationale for its development, showcasing a favorable safety and efficacy profile in non-human subjects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ir.enanta.com [ir.enanta.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. enanta.com [enanta.com]
- 10. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 11. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety Profile of Edp-305 in Animal Models: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com